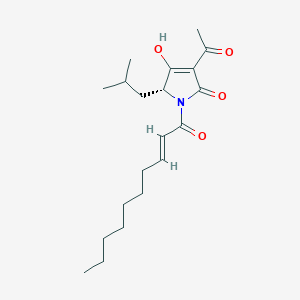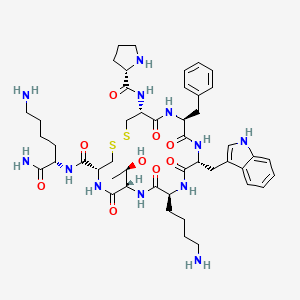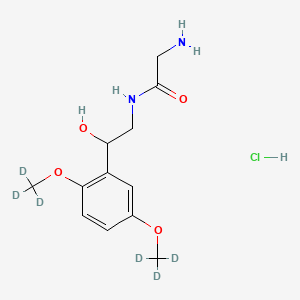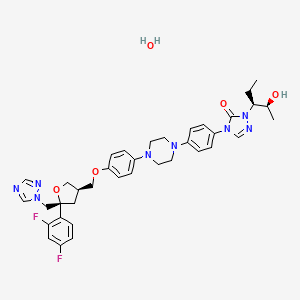
SID 26681509
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
SID 26681509,也称为其化学名称 N-[(1,1-二甲基乙氧基)羰基]-L-色氨酸-2-[[(2-乙基苯基)氨基]-2-氧代乙基]硫代]羰基]酰肼 ,是一种有效的可逆人类组织蛋白酶 L 抑制剂。组织蛋白酶 L 是一种溶酶体蛋白酶,参与蛋白质降解和各种细胞过程。 This compound 已显示出抑制组织蛋白酶 L 的巨大潜力,其 IC50 值为 56 nM .
作用机制
SID 26681509 通过与组织蛋白酶 L 的活性位点结合发挥其作用,抑制其蛋白酶活性。抑制是可逆的和竞争性的,this compound 表现出缓慢结合和缓慢可逆抑制。 分子对接研究表明,this compound 与组织蛋白酶 L 活性位点的关键残基相互作用,阻断底物进入并阻止蛋白质降解 .
准备方法
SID 26681509 的合成涉及多个步骤,从 L-色氨酸的保护开始。合成路线包括以下步骤:
- 用叔丁氧羰基 (Boc) 基团保护 L-色氨酸的氨基。
- 将受保护的 L-色氨酸与 2-乙基苯基异氰酸酯偶联形成中间体。
- 使中间体与硫代酰肼反应,生成最终产物 this compound .
化学反应分析
SID 26681509 会发生多种类型的化学反应,包括:
氧化: this compound 在特定条件下可以被氧化,导致形成氧化衍生物。
还原: 该化合物可以被还原,生成可能具有不同生物活性的还原形式。
这些反应中常用的试剂和条件包括过氧化氢等氧化剂、硼氢化钠等还原剂以及促进取代反应的各种催化剂。从这些反应形成的主要产物取决于所使用的具体条件和试剂。
科学研究应用
SID 26681509 在科学研究中具有广泛的应用,包括:
化学: 用作工具化合物来研究组织蛋白酶 L 的抑制及其在各种生化途径中的作用。
生物学: 用于研究组织蛋白酶 L 在细胞过程中的作用,包括蛋白质降解和自噬。
医学: 研究其在组织蛋白酶 L 参与的疾病中的潜在治疗应用,例如癌症、传染病和神经退行性疾病。
相似化合物的比较
SID 26681509 在其作为组织蛋白酶 L 抑制剂的高选择性和效力方面是独特的。类似的化合物包括:
E64d: 另一种组织蛋白酶 L 抑制剂,但具有不同的结合动力学和效力。
CLIK-148: 一种已知的木瓜蛋白酶和组织蛋白酶 B、K、S 和 V 的抑制剂,但与 this compound 相比,对组织蛋白酶 L 的选择性较低.
This compound 因其可逆和竞争性抑制而脱颖而出,使其成为研究组织蛋白酶 L 及其在各种疾病中的作用的有价值工具。
属性
IUPAC Name |
tert-butyl N-[(2S)-1-[2-[2-(2-ethylanilino)-2-oxoethyl]sulfanylcarbonylhydrazinyl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H33N5O5S/c1-5-17-10-6-8-12-20(17)29-23(33)16-38-26(36)32-31-24(34)22(30-25(35)37-27(2,3)4)14-18-15-28-21-13-9-7-11-19(18)21/h6-13,15,22,28H,5,14,16H2,1-4H3,(H,29,33)(H,30,35)(H,31,34)(H,32,36)/t22-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTIWAYTTYNFEKL-QFIPXVFZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CSC(=O)NNC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=CC=C1NC(=O)CSC(=O)NNC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33N5O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
539.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: How does SID 26681509 interact with Cathepsin L and what are the downstream effects of this interaction?
A1: this compound acts as a slow-binding, slowly reversible, competitive inhibitor of human Cathepsin L []. Molecular docking studies using the X-ray crystal structure of papain complexed with a similar inhibitor (CLIK-148) revealed that this compound likely forms critical hydrogen bonds with key active site residues within Cathepsin L, similar to the interactions observed in the papain-inhibitor complex []. This binding interaction effectively blocks the enzyme's active site, preventing it from binding to and cleaving its natural substrates.
Q2: What is known about the structure-activity relationship (SAR) of this compound and how does modifying its structure affect its activity against Cathepsin L?
A2: While the provided research articles do not delve into detailed SAR studies for this compound, molecular docking studies provided insights into the key structural features responsible for its interaction with Cathepsin L []. These studies highlight the importance of specific hydrogen bonding interactions between the inhibitor and active site residues. Future SAR studies could investigate the impact of modifying different functional groups on the inhibitor's potency, selectivity, and binding kinetics.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(3R)-3-amino-4-(6,7-difluoro-2H-indazol-3-yl)-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]butan-1-one](/img/structure/B1139116.png)



![2-[2-[2-(5-bromo-2-methoxyphenyl)ethyl]-3-fluorophenyl]-4,5-dihydro-1H-imidazole;hydrochloride](/img/structure/B1139121.png)
![(alphaR)-alpha-Cyclopentyl-alpha-hydroxy-N-[1-(4-methyl-3-pentenyl)-4-piperidinyl]benzeneacetamide fumarate](/img/structure/B1139122.png)




